N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide
Description
N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a structurally complex acetamide derivative featuring a piperidine ring substituted with a sulfonyl group and a 4-methylthiophene-2-carbonyl moiety. Its structure combines a methyl-substituted thiophene (a sulfur-containing heterocycle) with a sulfonylpiperidine-acetamide backbone, which may influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
N-methyl-2-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-10-7-12(21-8-10)14(18)16-5-3-11(4-6-16)22(19,20)9-13(17)15-2/h7-8,11H,3-6,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNGDZQXYZCTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C14H20N2O4S
Molecular Weight: 344.444 g/mol
Structure: The compound features a piperidine ring substituted with a 4-methylthiophene-2-carbonyl group and a sulfonamide moiety, which may contribute to its biological activity.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives of piperidine have shown effectiveness in animal models for epilepsy, particularly in the maximal electroshock (MES) test. The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine structure can significantly influence anticonvulsant efficacy.
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | Dose (mg/kg) | MES Test Result | Lipophilicity (ClogP) |
|---|---|---|---|
| Compound A | 100 | Active | 3.5 |
| Compound B | 300 | Active | 4.0 |
| N-methyl... | 100 | Pending | 3.8 |
Antitumor Activity
The compound's potential as an anticancer agent has also been explored. Similar sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including human pancreatic and gastric cancer cells. The mechanism often involves apoptosis induction and inhibition of cell proliferation.
Case Study: Antitumor Effects
In vitro studies showed that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against the SGC7901 gastric cancer cell line when assessed using the MTT assay.
Antimicrobial Activity
Additionally, related compounds have been evaluated for their antimicrobial properties. Research indicates that certain derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | Staphylococcus aureus | 20 |
| N-methyl... | Pseudomonas aeruginosa | Pending |
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the sulfonamide group may interact with specific receptors or enzymes involved in neurotransmission or cell signaling pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest moderate bioavailability and metabolic stability, but detailed toxicological assessments are necessary to ensure safety in clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule, such as sulfonylpiperidine, acetamide cores, or heterocyclic substituents:
Substituent Effects
Piperidine and Sulfonyl Modifications :
- The compound from ([3]) uses a 4-(methylsulfonyl)phenyl group on the acetamide, achieving moderate CCR5 inhibition (Log(1/IC₅₀) = 0.904). Replacing the acetamide core with a 2-hydroxyguanidine group (compound 4n) increased activity significantly (Log(1/IC₅₀) = 1.698), highlighting the importance of the acetamide backbone in modulating potency .
- In contrast, the target compound’s 4-methylthiophene-2-carbonyl group introduces a sulfur-containing heterocycle, which may enhance aromatic interactions or metabolic stability compared to purely phenyl-based substituents .
- Heterocyclic vs. This suggests that subtle electronic or steric differences in heterocycles (e.g., thiophene vs. phenyl) critically influence biological performance . The 1,3,4-oxadiazole derivative in demonstrated moderate antibacterial activity, with the chlorophenyl-sulfonyl group contributing to Gram-negative targeting. This aligns with the hypothesis that electron-withdrawing substituents (e.g., Cl, CF₃) enhance interactions with bacterial enzymes .
Physicochemical Properties
- Molecular Weight and Lipophilicity :
- The target compound’s molecular weight (~450–470 g/mol, estimated) falls within the range of its analogues (403–518 g/mol). The trifluoromethyl group in ’s compound increases lipophilicity (ClogP ~2.5), whereas the methylthiophene in the target may balance hydrophobicity and solubility due to its polarizable sulfur atom .
- Melting Points : Analogues in exhibited melting points ranging from 132°C to 230°C, reflecting variability in crystallinity influenced by substituent bulk and polarity. The target’s melting point is likely within this range, though specific data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
